An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Chlorophenoxy)acetaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(2-Chlorophenoxy)acetaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-(2-Chlorophenoxy)acetaldehyde. As a bifunctional molecule incorporating a reactive aldehyde moiety and a substituted aromatic ether, this compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. This document explores the mechanistic underpinnings of its reactivity, offers detailed protocols for its synthesis and characterization, and discusses its potential applications and safety considerations. The insights provided are intended to support researchers, chemists, and drug development professionals in leveraging the unique chemical attributes of this versatile building block.
Introduction and Overview
Chemical Identity and Nomenclature
2-(2-Chlorophenoxy)acetaldehyde is an aromatic aldehyde characterized by a 2-chlorophenoxy group linked via an ether bond to an acetaldehyde unit. While not as commonly documented as its parent compound, phenoxyacetaldehyde, its structure presents unique opportunities for synthetic transformations.
-
IUPAC Name: 2-(2-chlorophenoxy)acetaldehyde
-
Molecular Formula: C₈H₇ClO₂
-
CAS Number: Data not publicly available. For reference, the parent compound, Phenoxyacetaldehyde, is CAS 2120-70-9.[1]
-
Synonyms: (2-Chlorophenoxy)ethanal
Structural Features and Significance
The molecule's chemical behavior is dictated by three key structural components:
-
The Aldehyde Group (-CHO): A highly reactive functional group, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This group is the primary site for transformations such as oxidation, reduction, and carbon-carbon bond formation.
-
The Ether Linkage (-O-): The oxygen atom influences the electronic properties of the aromatic ring and the adjacent methylene group through resonance and inductive effects.
-
The 2-Chlorophenyl Group: The chlorine atom, positioned ortho to the ether linkage, introduces steric and electronic modifications. It acts as an electron-withdrawing group via induction, which can modulate the reactivity of the entire molecule.
This unique combination makes 2-(2-Chlorophenoxy)acetaldehyde a precursor for a variety of more complex molecular architectures, including substituted heterocycles and other scaffolds relevant to medicinal chemistry.
Physicochemical Properties
Direct experimental data for 2-(2-Chlorophenoxy)acetaldehyde is limited. The following properties are estimated based on the known values for Phenoxyacetaldehyde (CAS 2120-70-9) and adjusted for the presence of an ortho-chloro substituent.[1][]
| Property | Estimated Value / Description | Rationale for Estimation |
| Molecular Weight | 170.59 g/mol | Calculated from the molecular formula C₈H₇ClO₂. |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes. |
| Boiling Point | > 220 °C at 760 mmHg | Expected to be higher than phenoxyacetaldehyde (220.4 °C) due to increased molecular weight and dipole moment.[] |
| Density | ~1.2 g/cm³ | Expected to be higher than phenoxyacetaldehyde (~1.07 g/cm³) due to the heavier chlorine atom.[] |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); sparingly soluble in water. | Polarity is dominated by the organic structure. |
| Refractive Index | ~1.52 | Expected to be slightly higher than that of phenoxyacetaldehyde (~1.505).[] |
Synthesis and Handling
Proposed Synthetic Route: Oxidation of 2-(2-Chlorophenoxy)ethanol
The most direct and reliable method for synthesizing 2-(2-Chlorophenoxy)acetaldehyde is the mild oxidation of the corresponding primary alcohol, 2-(2-Chlorophenoxy)ethanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Synthesis via Pyridinium Chlorochromate (PCC) Oxidation
-
Setup: To a dry, 1 L round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 500 mL).
-
Reagent Addition: Carefully add pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM with vigorous stirring. Follow this with the addition of powdered 4Å molecular sieves or celite (a mass equal to the PCC).
-
Substrate Addition: Dissolve 2-(2-Chlorophenoxy)ethanol (1.0 equivalent) in 100 mL of anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with 300 mL of diethyl ether and filter the suspension through a short plug of silica gel.
-
Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate the solution under reduced pressure. The resulting crude oil should be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
Scientist's Note (Causality): PCC is chosen as it is a mild oxidant capable of converting a primary alcohol to an aldehyde with minimal risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. The molecular sieves or celite act as a support and help to adsorb the tarry byproducts, simplifying the workup.
Stability and Storage
Like many aldehydes, 2-(2-Chlorophenoxy)acetaldehyde is susceptible to oxidation and polymerization upon prolonged exposure to air and light.[3]
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C).
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[4] Avoid contact with strong oxidizing agents, strong bases, and prolonged exposure to air.[5]
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 2-(2-Chlorophenoxy)acetaldehyde.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(2-Chlorophenoxy)acetaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. However, this reactivity is modulated by the electronic and steric properties of the 2-chlorophenoxy substituent.
Reactivity of the Aldehyde Moiety
The aldehyde group undergoes a wide range of characteristic reactions:
-
Nucleophilic Addition: The primary reaction pathway where nucleophiles attack the partially positive carbonyl carbon. This is the first step in reactions with Grignard reagents, organolithiums, cyanides, and amines.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid, using agents like silver oxide (Tollens' reagent) or potassium permanganate.
-
Reduction: Can be reduced to the primary alcohol, 2-(2-chlorophenoxy)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Acetal Formation: Reacts with alcohols under acidic catalysis to form acetals, which are stable protecting groups for the aldehyde functionality.
-
Imination/Enamine Formation: Reacts with primary amines to form imines and with secondary amines to form enamines.
Influence of the 2-Chlorophenoxy Group
Compared to a simple aliphatic aldehyde, the reactivity of 2-(2-Chlorophenoxy)acetaldehyde is tempered. The aromatic system can delocalize electron density, slightly reducing the electrophilicity of the carbonyl carbon.[6][7] This effect, known as a +R (resonance) effect from the ether oxygen, makes it generally less reactive towards nucleophiles than its aliphatic counterparts.[8] However, this is counteracted by the strong -I (inductive) effect of both the ether oxygen and the chlorine atom, which withdraw electron density and enhance electrophilicity. The ortho-chlorine also introduces significant steric hindrance, which can slow the approach of bulky nucleophiles to the carbonyl center.[6]
Diagram 2: Key Reactivity Pathways
Caption: Major reaction pathways of 2-(2-Chlorophenoxy)acetaldehyde.
Spectroscopic and Analytical Characterization
The structure of 2-(2-Chlorophenoxy)acetaldehyde can be unambiguously confirmed using standard spectroscopic techniques. The following table outlines the expected characteristic signals.
| Technique | Expected Observations |
| ¹H NMR | ~9.8 ppm (t, 1H): Aldehydic proton (-CHO), small coupling to CH₂. ~7.2-7.5 ppm (m, 2H): Aromatic protons adjacent to Cl and H. ~6.9-7.1 ppm (m, 2H): Aromatic protons adjacent to O and H. ~4.7 ppm (d, 2H): Methylene protons (-O-CH₂-), coupled to the aldehyde proton. |
| ¹³C NMR | ~198 ppm: Aldehyde carbonyl carbon (C=O). ~153 ppm: Aromatic carbon attached to oxygen (C-O). ~120-135 ppm: Remaining aromatic carbons. ~72 ppm: Methylene carbon (-O-CH₂-). |
| IR (Infrared) | ~2820 & 2720 cm⁻¹: Characteristic C-H stretches of an aldehyde. ~1725 cm⁻¹: Strong C=O (carbonyl) stretch. ~1590 & 1480 cm⁻¹: Aromatic C=C stretches. ~1240 cm⁻¹: Aryl-O (ether) stretch. |
| Mass Spec. (MS) | M⁺ at m/z = 170/172: Molecular ion peak, showing a characteristic ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes. Key Fragments: Loss of -CHO (m/z 29), cleavage at the ether bond. |
Applications in Research and Drug Development
The primary utility of 2-(2-Chlorophenoxy)acetaldehyde lies in its role as a versatile synthetic intermediate.
-
Heterocycle Synthesis: It is an ideal precursor for building heterocyclic rings. For example, condensation with thiourea derivatives can yield substituted aminothiazoles, a common scaffold in medicinal chemistry.
-
Elaboration of Side Chains: The aldehyde can be used in Wittig or Horner-Wadsworth-Emmons reactions to install carbon-carbon double bonds, extending the molecular framework.
-
Reductive Amination: Reaction with an amine followed by reduction provides access to a wide range of substituted secondary and tertiary amines, which are prevalent in active pharmaceutical ingredients (APIs).
Safety and Toxicology
While specific toxicological data for 2-(2-Chlorophenoxy)acetaldehyde is not available, it should be handled with extreme caution based on the known hazards of related compounds like acetaldehyde and other substituted aldehydes.
-
Potential Hazards: Expected to be an irritant to the eyes, skin, and respiratory tract.[1][4] May be harmful if swallowed or inhaled. Aldehydes are often classified as flammable liquids and their vapors can form explosive mixtures with air.[5][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion
2-(2-Chlorophenoxy)acetaldehyde is a reactive and synthetically useful molecule whose properties are defined by the interplay of its aldehyde, ether, and chlorinated aromatic functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in the laboratory. This guide provides the foundational knowledge required for researchers and drug development professionals to safely and efficiently incorporate this valuable chemical intermediate into their synthetic programs, enabling the creation of novel and complex molecular structures.
References
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
Allen. (n.d.). REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE. Retrieved from [Link]
-
Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenoxyacetaldehyde. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenoxyacetaldehyde 50% in peomosa. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-methyl phenoxyacetaldehyde. Retrieved from [Link]
-
Perflavory. (n.d.). para-methyl phenoxyacetaldehyde, 67845-46-9. Retrieved from [Link]
-
Sdfine. (n.d.). acetaldehyde solution 20-30%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
-
CloudSDS. (2025, March 12). A Complete Guide to Acetaldehyde Safety & Risk Management. Retrieved from [Link]
Sources
- 1. Phenoxyacetaldehyde | C8H8O2 | CID 75033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 5. nj.gov [nj.gov]
- 6. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 7. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 8. REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE [allen.in]
- 9. carlroth.com [carlroth.com]
